2-((3-(4-溴苯基)-4-氧代-3,4,6,7-四氢噻吩并[3,2-d]嘧啶-2-基)硫代)-N-(2-氟苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H15BrFN3O2S2 and its molecular weight is 492.38. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性已合成相关化合物并评估其抗菌和抗真菌活性。例如,噻吩并嘧啶衍生物已证明对各种菌株(包括大肠杆菌和金黄色葡萄球菌)具有有效的抗菌活性。与所讨论的结构类似,溴苯基和氟苯基的存在可能有助于这些生物活性,因为它们会影响与细菌和真菌靶标的分子相互作用 (Fuloria 等,2014)。
抗癌研究噻吩并[3,2-d]嘧啶衍生物也因其抗肿瘤特性而被研究。此类化合物中存在的结构基序以其抑制参与癌细胞增殖的关键酶的潜力而闻名。对类似分子的研究显示出针对多种癌细胞系(包括乳腺癌、宫颈癌和结肠癌模型)的有希望的抗癌活性,表明了开发新的抗癌剂的潜在途径 (Hafez & El-Gazzar,2017)。
神经退行性疾病研究具有噻吩并[3,2-d]嘧啶骨架的化合物因其与神经退行性疾病研究的相关性而被探索,特别是通过转运蛋白的调节。这些蛋白在调节线粒体功能中起着至关重要的作用,而线粒体功能通常在神经退行性疾病中受损。对结构相似的化合物进行的研究强调了它们作为转运蛋白成像选择性配体的潜力,为神经退行性疾病研究中诊断工具的开发提供了一条途径 (Dollé 等,2008)。
中枢神经系统抑制活性对噻吩并[3,2-d]嘧啶衍生物中枢神经系统 (CNS) 抑制活性的探索已经深入了解了这些化合物的镇静特性。通过调节神经递质系统,某些衍生物显示出显着的镇静作用,表明在开发新的中枢神经系统抑制剂方面具有潜在应用 (Manjunath 等,1997)。
作用机制
Mode of Action
Kinase inhibitors typically work by binding to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase activity .
Biochemical Pathways
For example, inhibition of TTK can disrupt the spindle assembly checkpoint, leading to errors in chromosome segregation . Inhibition of ROCK can affect pathways involved in smooth muscle contraction, cell motility, and tumor cell invasion .
Result of Action
Inhibition of kinases like ttk and rock can lead to cell cycle arrest and reduced cell motility, respectively .
属性
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrFN3O2S2/c21-12-5-7-13(8-6-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-15-4-2-1-3-14(15)22/h1-8H,9-11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJYHYVCUBNMGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。